

A Head-to-Head Comparison of Lenacapavir's Efficacy Against Other Antiretroviral Therapies

Author: BenchChem Technical Support Team. Date: December 2025



An objective guide for researchers, scientists, and drug development professionals on the performance of the first-in-class capsid inhibitor, **lenacapavir**, relative to alternative antiretroviral therapies (ARTs), supported by key experimental data.

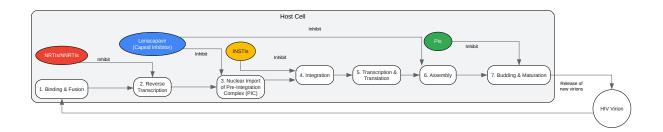
Lenacapavir represents a significant innovation in HIV-1 treatment, introducing a novel mechanism of action and a long-acting formulation that addresses critical needs in HIV management, particularly for heavily treatment-experienced individuals with multi-drug resistance. As a first-in-class capsid inhibitor, lenacapavir disrupts multiple stages of the viral lifecycle, offering a distinct advantage over existing ARTs that typically target single enzymes.

[1][2] This guide provides a comprehensive comparison of lenacapavir's efficacy, supported by data from pivotal clinical trials, against other established antiretroviral agents.

Mechanism of Action: A Multi-Stage Attack on HIV-1

Unlike traditional ARTs that inhibit specific viral enzymes, **lenacapavir** targets the HIV-1 capsid protein (p24). The capsid is a crucial protein shell that protects the viral genome and is essential for several phases of replication. **Lenacapavir**'s unique binding to capsid proteins interferes with both early-stage (nuclear import of viral DNA) and late-stage (virion assembly and maturation) processes.[2][3] This multi-faceted inhibition makes it a potent option against HIV-1 strains resistant to other drug classes, as it demonstrates no in-vitro cross-resistance with existing antiretrovirals.[1][4]





Click to download full resolution via product page

Fig 1. HIV-1 Lifecycle and ART Intervention Points.

Efficacy in Heavily Treatment-Experienced (HTE) Patients: The CAPELLA Trial

The Phase 2/3 CAPELLA trial (NCT04150068) evaluated the efficacy of **lenacapavir** in individuals with multi-drug resistant (MDR) HIV who were on a failing regimen. This study demonstrated the potent antiviral activity of **lenacapavir** in a population with limited treatment options.

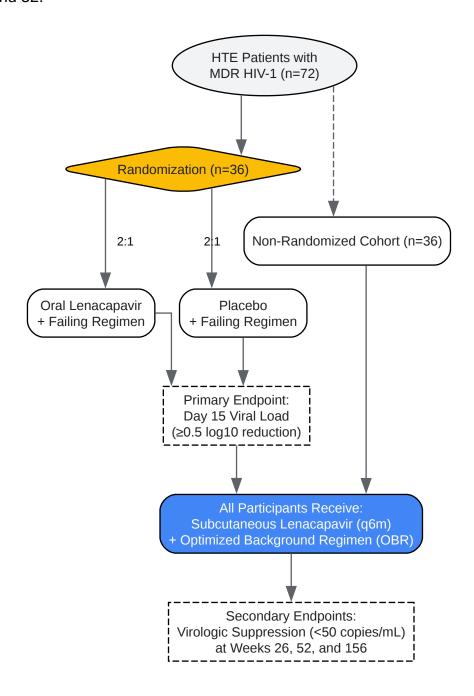
Experimental Protocol: CAPELLA (NCT04150068)

- Study Design: A Phase 2/3, double-blind, placebo-controlled trial. Participants were randomized into two cohorts. The randomized cohort (n=36) received either oral lenacapavir or placebo for a 14-day functional monotherapy period while continuing their failing regimen. Following this, all participants received subcutaneous lenacapavir every six months plus an optimized background regimen (OBR). A separate non-randomized cohort (n=36) received open-label lenacapavir and an OBR from day 1.
- Participant Population: Heavily treatment-experienced adults with resistance to at least two antiretroviral agents from three of the four main classes (NRTIs, NNRTIs, PIs, INSTIs) and a



viral load ≥400 copies/mL.

- Primary Endpoint: The proportion of participants in the randomized cohort achieving a viral load reduction of ≥0.5 log10 copies/mL from baseline at the end of the 14-day functional monotherapy period.
- Key Secondary Endpoints: Proportion of participants with HIV-1 RNA <50 copies/mL at weeks 26 and 52.



Click to download full resolution via product page



Fig 2. CAPELLA Study Design Workflow.

Efficacy Data Summary: CAPELLA Trial

Efficacy Endpoint	Lenacapavir Group	Placebo Group
≥0.5 log ₁₀ copies/mL reduction (Day 15)	88% (n=24)	17% (n=12)
Mean Viral Load Change (Day 15)	-1.93 log10 copies/mL	-0.29 log10 copies/mL
HIV-1 RNA <50 copies/mL (Week 52)	83% (of 72 participants)	N/A
HIV-1 RNA <50 copies/mL (Week 156, M=E)	85% (of 52 participants)	N/A
Mean CD4 Increase from Baseline (Week 52)	+83 cells/μL	N/A
Median CD4 Increase from Baseline (Week 156)	+115 cells/μL	N/A
Data sourced from CAPELLA trial results.[5][6][7] M=E: Missing=Excluded analysis.		

The results show that **lenacapavir**, in combination with an OBR, achieved high and sustained rates of virologic suppression and clinically significant immune recovery in a difficult-to-treat patient population.[5][7]

Efficacy in Treatment-Naïve Patients: The CALIBRATE Trial

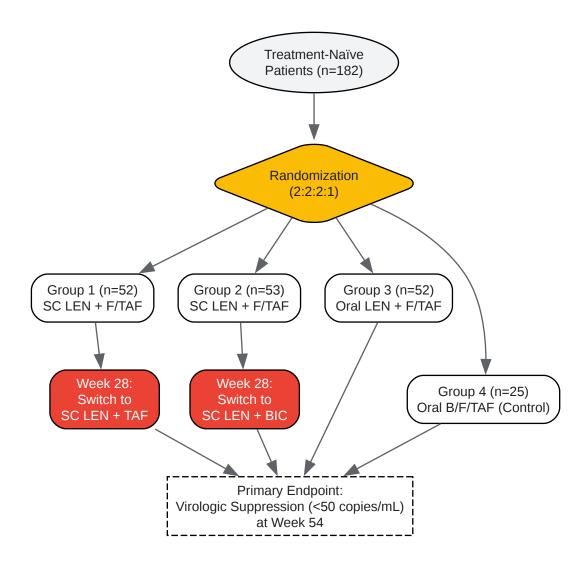
The Phase 2 CALIBRATE trial (NCT04143594) assessed the efficacy and safety of **lenacapavir** in combination with other antiretrovirals for initial HIV-1 treatment, comparing it to a standard-of-care oral regimen.

Experimental Protocol: CALIBRATE (NCT04143594)



- Study Design: An ongoing, Phase 2, randomized, open-label, active-controlled trial.
- Participant Population: 182 treatment-naïve adults with HIV-1 infection.
- Randomization: Participants were randomly allocated (2:2:2:1) into four treatment groups:
 - Group 1: Subcutaneous (SC) lenacapavir + daily oral tenofovir alafenamide (TAF) + emtricitabine (F/TAF), switching to TAF alone at week 28.
 - Group 2: SC lenacapavir + daily oral F/TAF, switching to bictegravir (BIC) alone at week
 28.
 - Group 3: Daily oral lenacapavir + daily oral F/TAF.
 - Group 4 (Control): Daily oral bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF).
- Primary Endpoint: The proportion of participants achieving HIV-1 RNA <50 copies/mL at Week 54.





Click to download full resolution via product page

Fig 3. CALIBRATE Study Design Workflow.

Efficacy Data Summary: CALIBRATE Trial



Treatment Group	HIV-1 RNA <50 copies/mL (Week 54)	HIV-1 RNA <50 copies/mL (Week 80)
Group 1: SC Lenacapavir + TAF	90%	85%
Group 2: SC Lenacapavir + BIC	85%	75%
Group 3: Oral Lenacapavir + F/TAF	85%	87%
Group 4: Oral B/F/TAF (Control)	92%	92%
Data sourced from CALIBRATE trial results.[8][9]		

In the CALIBRATE study, **lenacapavir**-based regimens demonstrated high efficacy rates, comparable to the potent integrase inhibitor-based control arm (B/F/TAF).[8] The similar outcomes support the potential for **lenacapavir** as a component of first-line HIV treatment.[10] All groups showed similar and robust increases in CD4 counts, with an average gain of about 200 cells/mm³ by week 54.[8][11]

Resistance Profile

Lenacapavir's novel mechanism means it does not share cross-resistance with any other approved antiretroviral class.[12][13] Resistance to **lenacapavir** is associated with specific mutations in the capsid gene, most commonly M66I and Q67H.[12][14] While resistance can emerge, particularly in cases of functional monotherapy or low adherence to background regimens, some resistance mutations have been shown to reduce viral fitness.[15][16]



Feature	Lenacapavir	Other ART Classes (e.g., INSTIs, NRTIs)
Mechanism	Multi-stage capsid disruption	Single-enzyme inhibition (e.g., integrase, reverse transcriptase)
Key Mutations	L56I, M66I, Q67H, K70R/N, N74D/H/S	Varies by drug (e.g., M184V for NRTIs; Q148H/K/R for INSTIs)
Cross-Resistance	No cross-resistance with other ART classes.[13]	Cross-resistance can occur within the same drug class.

Comparison with Other Long-Acting Antiretrovirals

The development of long-acting (LA) ARTs is a major advancement, aimed at improving adherence and quality of life.[17] **Lenacapavir**'s key advantage in this space is its extended dosing interval.

- Lenacapavir: Administered as a subcutaneous injection once every six months.[15]
- Cabotegravir + Rilpivirine (Cabenuva): Administered as an intramuscular injection every one or two months.[18]

While direct head-to-head trials are ongoing, **lenacapavir**'s twice-yearly dosing schedule offers a significant reduction in treatment burden compared to other available long-acting options. Studies on LA cabotegravir/rilpivirine have shown non-inferior efficacy to standard daily oral therapy in maintaining viral suppression.[17][19]

Conclusion

Lenacapavir has demonstrated potent and sustained virologic efficacy in both heavily treatment-experienced and treatment-naïve individuals with HIV-1. Its unique, multi-stage mechanism of action as a capsid inhibitor provides a high barrier to resistance and activity against virus resistant to other ART classes. In the CALIBRATE trial, its efficacy was comparable to one of the most potent oral standard-of-care regimens. Furthermore, its subcutaneous, twice-yearly dosing schedule positions it as a transformative long-acting option in the evolving landscape of HIV treatment. Continued research, including studies of



lenacapavir in combination with other long-acting agents, will further define its role in optimizing HIV care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenacapavir and HIV: A New Era in Treatment [asherlongevity.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. natap.org [natap.org]
- 5. gilead.com [gilead.com]
- 6. 155. Long-Acting Subcutaneous Lenacapavir in People with Multi-Drug Resistant HIV-1:
 3-Year Results of the CAPELLA Study PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. CROI 2022: Lenacapavir: 54 week results in treatment-naive participants of CALIBRATE study | HIV i-Base [i-base.info]
- 9. CROI 2023: Other lenacapavir studies experienced and naive updates, the dosing window, HIV-2 and PrEP | HIV i-Base [i-base.info]
- 10. eatg.org [eatg.org]
- 11. Expanding therapeutic options: lenacapavir + bictegravir as a potential treatment for HIV
 PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenacapavir-associated drug resistance: implications for scaling up long-acting HIV preexposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenacapavir-associated drug resistance: implications for scaling up long-acting HIV preexposure prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]



- 15. Lenacapavir in MDR HIV: phase 3 results of CAPELLA study published | HIV i-Base [i-base.info]
- 16. ovid.com [ovid.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Long-acting ART effective without viral suppression | MDedge [mdedge.com]
- 19. Long-acting HIV treatment demonstrates efficacy in people with challenges taking daily medicine as prescribed | National Institutes of Health (NIH) [nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Lenacapavir's Efficacy Against Other Antiretroviral Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1654289#head-to-head-comparison-of-lenacapavir-s-efficacy-against-other-arts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com